Chemical structure and properties of L-2-Aminomethylphenylalanine
Chemical structure and properties of L-2-Aminomethylphenylalanine
Technical Guide: L-2-Aminomethylphenylalanine in Peptidomimetic Drug Design
Abstract
This technical guide provides a comprehensive analysis of L-2-Aminomethylphenylalanine (L-Phe(2-CH₂NH₂)-OH), a non-proteinogenic amino acid critical for the development of constrained peptides and peptidomimetics.[1] Unlike standard phenylalanine, this scaffold introduces an orthogonal reactive amine at the ortho position of the phenyl ring, enabling unique macrocyclization strategies that stabilize secondary structures (e.g.,
Chemical Profile & Structural Logic
L-2-Aminomethylphenylalanine is a bifunctional phenylalanine analogue.[1] Its structural significance lies in the ortho-aminomethyl group, which serves as a "handle" for covalent tethering without disrupting the hydrophobic face of the aromatic ring typically required for receptor binding.
Identity & Nomenclature
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IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[1][2]
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Common Synonyms: L-Phe(2-CH₂NH₂)-OH, 2-(Aminomethyl)-L-phenylalanine[1]
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CAS Number: 959580-92-8 (often cited for protected derivatives or salts)[1]
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Molecular Formula: C₁₀H₁₄N₂O₂[1]
Physicochemical Properties
The molecule is zwitterionic at physiological pH.[1] The side-chain amine is a primary benzylamine, distinct from the aliphatic
| Property | Value (Experimental/Predicted) | Structural Implication |
| pKa ( | ~2.2 | Standard acidic ionization.[1] |
| pKa ( | ~9.1 | Typical |
| pKa (Side Chain) | ~9.3 | Crucial: Lower than Lysine (~10.[1]5) due to the electron-withdrawing phenyl ring.[1] It remains protonated at physiological pH but is more nucleophilic than Lysine in basic coupling conditions.[1] |
| LogP | -2.6 (Predicted) | Amphiphilic; the charged amines reduce lipophilicity compared to Phe.[1] |
| Chirality | L-configuration ( | Maintains compatibility with natural peptide backbones.[1] |
Synthesis & Commercial Availability
While de novo synthesis via asymmetric alkylation of glycine enolates (e.g., using Myers' pseudoephedrine auxiliaries) is possible, drug discovery workflows primarily utilize orthogonally protected building blocks.
Standard Building Block: Fmoc-L-Phe(2-CH₂NHBoc)-OH [1][3]
- -Amine Protection: Fmoc (Base-labile)[1]
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Side-Chain Protection: Boc (Acid-labile)[1]
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Rationale: This orthogonality allows the amino acid to be incorporated into standard Fmoc-SPPS protocols while keeping the side chain protected until the final global deprotection (TFA cleavage) or selectively deprotected if an Alloc/Mtt group were used (though Boc is standard for global constraints).[1]
Application in Drug Design: Conformational Constraint
The primary utility of L-2-Aminomethylphenylalanine is the introduction of covalent constraints (stapling).[1] By reacting the ortho-amine with a carboxylate elsewhere in the sequence (e.g., Aspartic Acid, Glutamic Acid, or a terminal acid), researchers can form a lactam bridge.
Mechanism of Action:
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Entropic Reduction: Cyclization reduces the conformational freedom of the unfolded state, lowering the entropic penalty of binding to a target.[1]
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Helical Stabilization: When spaced
residues apart, the lactam bridge can enforce an -helical turn.[1] -
Proteolytic Resistance: The cyclic tether prevents protease access to the backbone amide bonds.[1]
Visualization: Cyclization Logic
Caption: Workflow for converting a linear peptide containing L-2-Aminomethylphenylalanine into a conformationally constrained macrocycle via side-chain lactamization.
Experimental Protocols
Context: Incorporation of Fmoc-L-Phe(2-CH₂NHBoc)-OH into a peptide sequence using Fmoc-SPPS, followed by global deprotection.
Coupling Protocol (SPPS)
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Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HATU / DIEA.[1]
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Stoichiometry: 3-4 equivalents relative to resin loading.[1]
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Time: 60–120 minutes.[1]
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Note: The bulky ortho-substituent may sterically hinder coupling.[1] Double coupling is recommended to prevent deletion sequences.[1]
Global Deprotection & Cleavage
Since the side chain is Boc-protected, it is removed simultaneously with the resin cleavage.
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Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).[1]
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Duration: 2–3 hours at room temperature.
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Precipitation: Cold diethyl ether.
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Result: The Boc group is removed, yielding the free primary amine (-CH₂NH₃⁺) on the phenyl ring.[1]
Alternative: On-Resin Cyclization (Head-to-Side Chain)
If the goal is to cyclize the side chain amine to the N-terminus or another side chain while on resin:
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Requirement: The side chain must be protected with a group orthogonal to Fmoc but removable without cleaving the peptide from the resin (e.g., Mtt or Alloc instead of Boc).
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If using Alloc (Allyloxycarbonyl):
Critical Considerations for Researchers
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Steric Clash: The ortho-aminomethyl group is bulky.[1] When designing the peptide, ensure that the adjacent residues (especially at
and ) are not extremely bulky (e.g., avoid consecutive Trp or Val if possible) to maintain coupling efficiency. -
Solubility: The free amine improves water solubility compared to native Phenylalanine, but the overall peptide hydrophobicity will still depend on the full sequence.[1]
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Fluorescence: Phenylalanine derivatives have weak intrinsic fluorescence.[1] The ortho-substitution may alter the quantum yield or emission maximum slightly, but it is generally not used as a fluorescent probe (unlike Tryptophan).
References
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PubChem. (2025).[1] L-2-Aminomethylphenylalanine | C10H14N2O2.[1][2] National Library of Medicine.[1] [Link][1]
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Watson International. (n.d.).[1] 2-(aminomethyl)-L-Phenylalanine CAS 959580-92-8. [Link][1][2][4]
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Mastitski, A., et al. (2015).[1][5] Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences. [Link]
